REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[C:9][CH2:10][N:11]2C(=O)C3=CC=CC=C3C2=O)=[C:4]([C:22](=[O:30])[C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=2[F:29])[CH:3]=1.C(O)C.CN>O>[NH2:11][CH2:10][C:9]#[C:8][C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][C:4]=1[C:22](=[O:30])[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=1[F:29]
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Name
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1-[4-chloro-2-(2-fluorobenzoyl)phenyl]-3-phthalimidopropyne
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Quantity
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400 g
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Type
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reactant
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Smiles
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ClC1=CC(=C(C=C1)C#CCN1C(C=2C(C1=O)=CC=CC2)=O)C(C2=C(C=CC=C2)F)=O
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Name
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Quantity
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1.3 L
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Type
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reactant
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Smiles
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C(C)O
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Name
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|
Quantity
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300 mL
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Type
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reactant
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Smiles
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CN
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Name
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|
Quantity
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2.8 L
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Type
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solvent
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Smiles
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O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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was stirred at room temperature for 2 hr
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the resulting precipitate was collected by filtration
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Type
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CUSTOM
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Details
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to give a pale yellow solid, mp 70°-80° C
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Type
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CUSTOM
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Details
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Recrystallization from ether
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Type
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CUSTOM
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Details
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gave pale yellow prisms, mp 80°-91° C.
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Reaction Time |
2 h |
Name
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|
Type
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|
Smiles
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NCC#CC1=C(C=C(C=C1)Cl)C(C1=C(C=CC=C1)F)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |